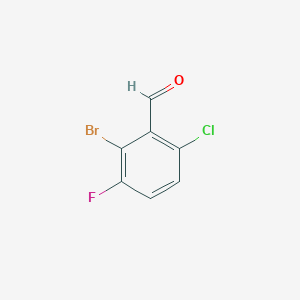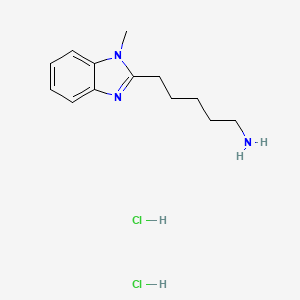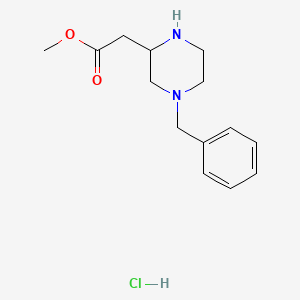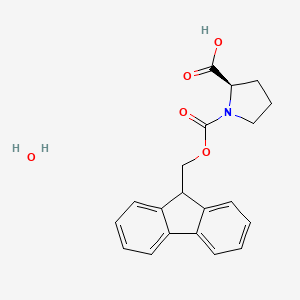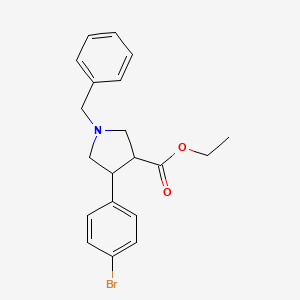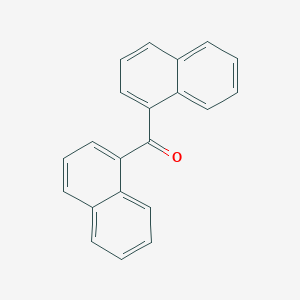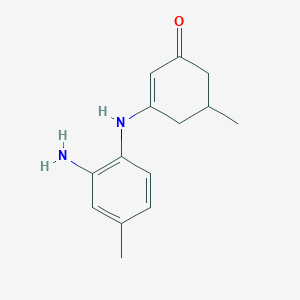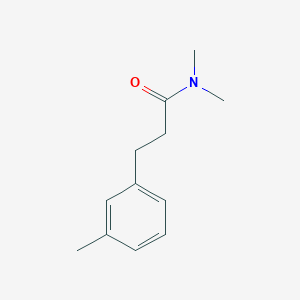
N,N-Dimethyl-3-(3-methylphenyl)-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(3-methylphenyl)-propanamide, also known as DMMP, is an amide of dimethylamine and 3-methylphenylpropionic acid. It is a colorless, odorless, and hygroscopic liquid, and is used in a variety of scientific research applications. DMMP has been studied extensively in recent years, with research focusing on its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(3-methylphenyl)-propanamide is widely used in scientific research due to its unique properties. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, as well as in the synthesis of polymers, dyes, and catalysts. N,N-Dimethyl-3-(3-methylphenyl)-propanamide has also been studied for its potential applications in the field of biochemistry, as it has been shown to be an efficient enzyme inhibitor.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(3-methylphenyl)-propanamide is not yet fully understood. However, it is believed to work by binding to the active site of an enzyme, thereby blocking its activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
N,N-Dimethyl-3-(3-methylphenyl)-propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, which can lead to a decrease in the production of fatty acids. Additionally, N,N-Dimethyl-3-(3-methylphenyl)-propanamide has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, which can lead to a decrease in protein synthesis. Finally, N,N-Dimethyl-3-(3-methylphenyl)-propanamide has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which can lead to a decrease in the production of nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-3-(3-methylphenyl)-propanamide has several advantages for use in laboratory experiments. It is relatively inexpensive, has a low toxicity, and is relatively stable. Additionally, it is easily synthesized and can be used in a variety of reactions. However, there are some limitations to using N,N-Dimethyl-3-(3-methylphenyl)-propanamide in laboratory experiments. It can be difficult to control the reaction conditions, and the reaction can be slow. Additionally, N,N-Dimethyl-3-(3-methylphenyl)-propanamide can be difficult to purify, as it can form insoluble compounds when reacted with certain chemicals.
Orientations Futures
There are several potential future directions for research on N,N-Dimethyl-3-(3-methylphenyl)-propanamide. One possibility is to further investigate its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in the field of biochemistry and pharmaceuticals. Finally, research could be conducted to develop more efficient synthesis methods, as well as to develop more efficient methods for purifying the product.
Méthodes De Synthèse
N,N-Dimethyl-3-(3-methylphenyl)-propanamide can be synthesized by reacting dimethylamine with 3-methylphenylpropionic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at a temperature of between 20 and 80°C, and the reaction time can range from a few minutes to several hours depending on the catalyst used. Once the reaction is complete, the resulting product is a colorless liquid with a boiling point of 111°C.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-5-4-6-11(9-10)7-8-12(14)13(2)3/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHVRMGPVUWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(3-methylphenyl)-propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
amine hydrochloride](/img/structure/B6362817.png)
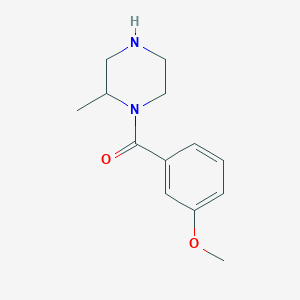

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
